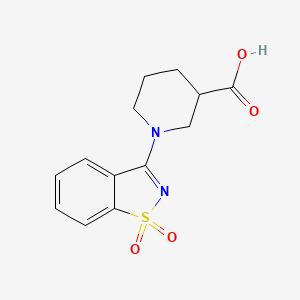

1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

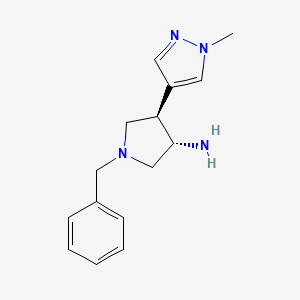

This compound is an organic compound that belongs to the class of benzothiazoles . It has a molecular weight of 294.33 and a molecular formula of C13H14N2O4S . It is used for research purposes .

Synthesis Analysis

The synthesis of this compound and its derivatives has been studied for their potential antipsychotic activity . The structure-activity relationships within the series are discussed in the study .Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring fused to a thiazole ring, which is a five-membered ring with four carbon atoms, one nitrogen atom, and one sulfur atom .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its empirical formula is C13H14N2O4S and it has a molecular weight of 294.33 .Scientific Research Applications

Synthesis and Antimicrobial Activity

A study explored the synthesis of pyridine derivatives using 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, leading to the production of amide derivatives. These compounds were evaluated for their antimicrobial activity, showing variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Coordination Polymers and Photoluminescence

Research into coordination polymers utilizing drug ligands like Enoxacin has led to the synthesis of new 2D coordination polymers. These compounds demonstrate interesting photoluminescence properties, highlighting the potential for application in materials science (Yu et al., 2006).

Structural Studies

The study of isomers of 3-(benzoxazol-2-yl)prop-2-enoic acid reveals insights into the coplanar and orthogonal arrangements of the carboxylic acid group and the double bond, contributing to the understanding of molecular structures and interactions (Trujillo-Ferrara et al., 2004).

Mixed Ligand Complexes

A basic study introduced a new [2 + 1] mixed ligand concept based on [99(m)Tc(OH2)3(CO)3]+, offering a method for labeling bioactive molecules. This approach is significant for the development of diagnostic and therapeutic radiopharmaceuticals (Mundwiler et al., 2004).

Redox-Annulations

Research involving cyclic amines like pyrrolidine and tetrahydroisoquinoline and their redox-annulations with α,β-unsaturated carbonyl compounds provides a pathway for the synthesis of ring-fused pyrrolines. This chemical transformation has potential applications in the synthesis of complex organic molecules (Kang et al., 2015).

Lanthanide-based Coordination Polymers

The synthesis and characterization of lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates have been investigated. These studies are important for the development of materials with special photophysical properties (Sivakumar et al., 2011).

Future Directions

properties

IUPAC Name |

1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S/c16-13(17)9-4-3-7-15(8-9)12-10-5-1-2-6-11(10)20(18,19)14-12/h1-2,5-6,9H,3-4,7-8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUEIREKJZGKLCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NS(=O)(=O)C3=CC=CC=C32)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)-4-nitrobenzamide](/img/structure/B2732841.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)propanamide](/img/structure/B2732843.png)

![1-[(4-Chlorophenyl)methyl]-4-cyclopropylsulfonylpiperazine](/img/structure/B2732845.png)

![N-[1-(1-Adamantyl)ethyl]-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide](/img/structure/B2732848.png)

![7-chloro-3-((pyridin-2-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2732849.png)

![8-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2732850.png)

![N-methyl-2-(methylsulfanyl)-N-[(1,2,4-oxadiazol-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2732855.png)

![8-(2-(2,6-dimethylmorpholino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2732857.png)

![N-phenyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2732858.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2732862.png)